3-[(5-Isobutyl-2-methyl-furan-3-carbonyl)-amino]-benzoic acid
Description
3-[(5-Isobutyl-2-methyl-furan-3-carbonyl)-amino]-benzoic acid is a benzoic acid derivative characterized by an amide-linked substituent at the 3-position of the benzene ring. The substituent comprises a furan moiety substituted with isobutyl and methyl groups, contributing to its unique physicochemical and biological properties. This compound shares structural similarities with other benzoic acid derivatives, which are widely studied for their pharmaceutical and industrial applications, including enzyme inhibition and cytotoxic activity .
Properties
IUPAC Name |
3-[[2-methyl-5-(2-methylpropyl)furan-3-carbonyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-10(2)7-14-9-15(11(3)22-14)16(19)18-13-6-4-5-12(8-13)17(20)21/h4-6,8-10H,7H2,1-3H3,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDYOVSWAKACAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)CC(C)C)C(=O)NC2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101154813 | |
| Record name | 3-[[[2-Methyl-5-(2-methylpropyl)-3-furanyl]carbonyl]amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101154813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
443749-34-6 | |
| Record name | 3-[[[2-Methyl-5-(2-methylpropyl)-3-furanyl]carbonyl]amino]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=443749-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[[[2-Methyl-5-(2-methylpropyl)-3-furanyl]carbonyl]amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101154813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Isobutyl-2-methyl-furan-3-carbonyl)-amino]-benzoic acid typically involves multiple steps:
Formation of 5-Isobutyl-2-methyl-furan-3-carboxylic acid: This can be achieved through the alkylation of furan derivatives followed by carboxylation.
Amidation Reaction: The carboxylic acid group of 5-Isobutyl-2-methyl-furan-3-carboxylic acid is converted to an amide by reacting with 3-amino-benzoic acid under suitable conditions, often using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(5-Isobutyl-2-methyl-furan-3-carbonyl)-amino]-benzoic acid can undergo various chemical reactions:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Furanones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
3-[(5-Isobutyl-2-methyl-furan-3-carbonyl)-amino]-benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(5-Isobutyl-2-methyl-furan-3-carbonyl)-amino]-benzoic acid involves its interaction with specific molecular targets. The furan ring and benzoic acid moiety can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Features
The following table highlights key structural differences and similarities between the target compound and analogous derivatives:
Physicochemical Properties
- Solubility : The target compound’s isobutyl group increases hydrophobicity compared to HMBA (polar hydroxy group) and the dihydroisobenzofuran derivative (hydrogen-bonding capacity) .
- Crystallinity : The dihydroisobenzofuran analog () exhibits a well-defined crystal lattice (R factor = 0.041) stabilized by O–H···O and N–H···O interactions, whereas bulky substituents in the target compound may reduce crystallinity .
- Thermal Stability : highlights the role of exact-exchange terms in computational thermochemistry, suggesting that substituents like isobutyl may influence stability through steric and electronic effects .
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